molecular formula C13H15NOS2 B2628708 N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide CAS No. 2310142-60-8

N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide

Cat. No.: B2628708
CAS No.: 2310142-60-8
M. Wt: 265.39
InChI Key: ZWAAARYADMBXBF-UHFFFAOYSA-N
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Description

N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide is a synthetic compound based on the thiophene carboxamide scaffold, a structure recognized as a significant lead in medicinal chemistry and drug discovery . The thiophene nucleus is a privileged pharmacophore, ranking 4th among sulfur-containing moieties in U.S. FDA-approved small drug molecules over the past decade . This specific compound is of interest for early-stage research and development, particularly in the exploration of new bioactive molecules. Thiophene-carboxamide derivatives are reported in scientific literature to exhibit a diverse range of biological activities, positioning them as valuable scaffolds for investigating new therapeutic agents . Researchers are exploring this chemical class for its potential in multiple areas, including as antimicrobial agents against pathogenic bacteria and as inhibitors targeting specific biological pathways, such as KV1.3 potassium channels for immunomodulation . The mechanism of action for thiophene derivatives is often target-specific; for example, some function as kinase inhibitors , while others exert their effects by disrupting ion channel function or through other protein interactions . The presence of multiple thiophene rings in its structure may enhance its potential for drug-receptor interactions, as the sulfur atom can participate in additional hydrogen bonding . This compound is presented to the research community as a chemical tool for use in bioassay screening, hit-to-lead optimization campaigns, and structure-activity relationship (SAR) studies to further elucidate its specific profile and research applications.

Properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS2/c1-13(2,10-5-7-16-8-10)9-14-12(15)11-4-3-6-17-11/h3-8H,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAAARYADMBXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=CS1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Anti-inflammatory Activity

Thiophene derivatives have been extensively studied for their anti-inflammatory properties. Research indicates that compounds with thiophene structures can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. For instance, studies have demonstrated that certain thiophene-based compounds significantly reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-8 in vitro .

In vivo studies using carrageenan-induced paw edema models have shown that thiophene derivatives exhibit substantial anti-inflammatory effects, comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This suggests that N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide could be a promising candidate for developing new anti-inflammatory agents.

Antimicrobial Properties

The antimicrobial potential of thiophene derivatives has also been explored. Research indicates that these compounds can exhibit activity against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

For example, studies have shown that specific thiophene derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, making them candidates for further development as antimicrobial agents .

Anticancer Activity

Thiophene-based compounds have shown promise in cancer research due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. In particular, compounds with thiophene moieties have been reported to target multiple signaling pathways involved in cancer progression .

Recent studies have indicated that this compound may inhibit the proliferation of specific cancer cell lines by modulating key oncogenic pathways, which warrants further investigation into its potential as an anticancer therapeutic.

Drug Design and Development

The unique structural features of this compound make it an attractive scaffold for drug design. Its ability to interact with various biological targets can be exploited to develop multi-target drugs aimed at treating complex diseases such as cancer and chronic inflammatory conditions.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of thiophene derivatives is crucial for optimizing their pharmacological properties. Research has highlighted that modifications to the thiophene ring or the amide group can enhance biological activity while reducing toxicity .

Computational Studies

Computational methods such as molecular docking and dynamics simulations are increasingly used to predict the binding affinity of this compound to various biological targets. These studies help identify potential lead compounds for further experimental validation.

Mechanism of Action

The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act by modulating enzyme activity, binding to receptors, or interfering with cellular processes . The exact mechanism depends on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Purity (%) CAS No. Reference
N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide (Target) C₁₃H₁₅NOS₂ 281.39* Thiophene-2-carboxamide; 2-methyl-2-(thiophen-3-yl)propyl N/A N/A N/A
N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)-3-(propan-2-yl)thiophene-2-carboxamide C₁₂H₁₃ClN₂O 236.70 Spiro-diazaspiro ring; propan-2-yl on thiophene 95 1803591-75-4
N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide (Metal complex precursor) C₁₂H₁₁N₃OS₂ 285.36 Thiourea group; 6-methylpyridin-2-yl N/A N/A

Key Observations :

  • Bulkiness and Solubility : The target compound’s 2-methyl-2-(thiophen-3-yl)propyl group introduces significant steric hindrance compared to the spiro-diazaspiro substituent in and the pyridinylthiourea group in . This may reduce solubility in polar solvents.
Physicochemical Properties
  • Purity: The spiro-diazaspiro analog in is reported at 95% purity, suggesting robust synthetic protocols. No purity data are available for the target compound.
  • Thermal Stability: Neither the target compound nor its analogs provide thermal stability data, though branched alkyl chains (as in the target) typically enhance stability compared to linear analogs.

Biological Activity

N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H13NOS2
  • Molecular Weight : 253.36 g/mol

This compound features a thiophene ring, which is known for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of thiophene derivatives, including this compound. The results indicate significant activity against various bacterial strains.

Table 1: Antimicrobial Efficacy of Thiophene Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Pathogen
This compound0.250.5Staphylococcus aureus
Other Thiophene Derivative 10.200.40Escherichia coli
Other Thiophene Derivative 20.300.60Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits strong antibacterial properties, comparable to established antibiotics.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. A study focused on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in tumor angiogenesis.

Case Study: VEGFR-2 Inhibition

A derivative similar to this compound was tested for its ability to inhibit VEGFR-2 activity:

  • Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer), PC3 (prostate cancer), A549 (lung cancer).
  • IC50 Values : The compound exhibited an IC50 value of approximately 191.1 nM against VEGFR-2.
  • Mechanism of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of cell migration and tube formation in endothelial cells.
    • Increased reactive oxygen species (ROS) production.

These findings suggest that the compound may serve as a promising lead for developing anti-cancer therapeutics targeting angiogenesis.

Toxicity Profile

An important aspect of drug development is assessing the toxicity profile of compounds. Preliminary hemolytic activity tests indicated that this compound demonstrated low hemolytic activity (% lysis range from 3.23% to 15.22%), suggesting it may be safe for further development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via amide coupling using thiophene-2-carbonyl chloride and a substituted amine precursor. For example, describes similar carboxamide syntheses using anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under nitrogen, followed by reflux and purification via reverse-phase HPLC (30%→100% methanol-water gradient) . Purity validation requires HPLC (≥95% peak area), complemented by melting point analysis (e.g., 213–216°C for analogous compounds) and spectroscopic consistency .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • IR spectroscopy : To confirm amide C=O stretches (~1650–1680 cm⁻¹) and thiophene C-S/C=C vibrations (~700–800 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign shifts for thiophene protons (δ 6.5–7.5 ppm) and methyl/propyl groups (δ 1.2–2.5 ppm). provides a template for interpreting splitting patterns in asymmetric environments .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., unexpected NOEs or splitting patterns) be resolved?

  • Methodological Answer : Discrepancies may arise from rotational isomers or crystal packing effects. Single-crystal X-ray diffraction (SC-XRD) is definitive, as shown in for N-(2-nitrophenyl)thiophene-2-carboxamide, where dihedral angles between aromatic rings (8.5–13.5°) and non-classical H-bonds (C–H⋯O/S) were resolved . Alternatively, variable-temperature NMR can identify dynamic conformational changes .

Q. What strategies improve crystallization success for SC-XRD studies of this carboxamide?

  • Methodological Answer : Slow solvent evaporation (e.g., acetonitrile) under controlled humidity yields high-quality crystals. achieved 397 K melting point crystals via reflux in acetonitrile, followed by ambient evaporation . Additives like DMF (5% v/v) can enhance lattice stability, while avoiding hygroscopic solvents minimizes disorder .

Q. How can multi-step synthesis yields be optimized for derivatives of this compound?

  • Methodological Answer : Key factors include:

  • Anhydride selection : Maleic anhydride ( ) improves reactivity in acylations due to electron-withdrawing groups, increasing yields to ~67% .
  • Protecting groups : Use tert-butyl or acetyl groups ( ) to prevent side reactions at reactive amines during coupling .
  • Workup : Replace column chromatography with preparative HPLC for polar intermediates, reducing decomposition .

Q. What in vitro assays are suitable for evaluating its biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : For antimicrobial activity, use microbroth dilution (MIC assays) against Gram-positive/negative strains ( ). For kinase inhibition (e.g., ULK1 in autophagy), employ TR-FRET assays with recombinant enzymes, as demonstrated for ULK-101 (IC₅₀ < 50 nM) in . Dose-response curves (0.1–100 µM) and LC-MS/MS metabolite tracking ensure specificity .

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